molecular formula C20H14ClN3O5S B2964182 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime CAS No. 477851-97-1

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime

Cat. No.: B2964182
CAS No.: 477851-97-1
M. Wt: 443.86
InChI Key: KBJHQTUHWPVYBN-WSDLNYQXSA-N
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Description

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime is a useful research compound. Its molecular formula is C20H14ClN3O5S and its molecular weight is 443.86. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(4-nitrophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O5S/c21-16-4-8-18(9-5-16)30-20-10-3-15(11-19(20)24(27)28)12-22-29-13-14-1-6-17(7-2-14)23(25)26/h1-12H,13H2/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJHQTUHWPVYBN-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime (CAS No. 477851-89-1) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C20H13Cl3N2O3S
  • Molecular Weight : 467.75 g/mol
  • Boiling Point : 586.7 °C (predicted)
  • Density : 1.42 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that derivatives of sulfonamide compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy in this area.

2. Enzyme Inhibition

Inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease has been observed in related compounds. For example, certain oxime derivatives have shown strong inhibitory effects on urease with IC50 values significantly lower than standard reference drugs . Given the structural similarities, it is plausible that this compound may exhibit similar enzyme inhibitory activities.

Case Studies and Research Findings

Several studies have explored the biological activities of oxime derivatives and their implications:

  • Antibacterial Screening : A study evaluated various oxime compounds for their antibacterial efficacy against multiple bacterial strains, revealing that certain derivatives exhibited IC50 values below 10 µM, indicating potent antibacterial properties .
  • Enzyme Inhibition Assays : Another investigation focused on the inhibition of AChE by oxime derivatives, where some compounds achieved over 70% inhibition at low concentrations . This suggests that this compound could be a candidate for further enzyme inhibition studies.

Data Table of Biological Activities

Activity Type Compound IC50 Value (µM) Reference
AntibacterialVarious oxime derivatives<10
AChE InhibitionSelected oxime derivatives>70% inhibition
Urease InhibitionCertain oxime derivatives<10

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